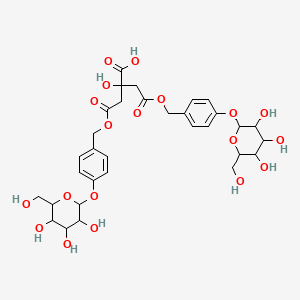

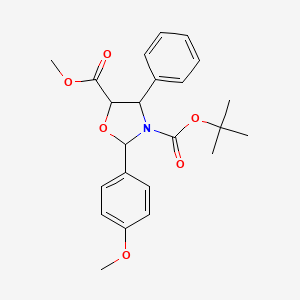

1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

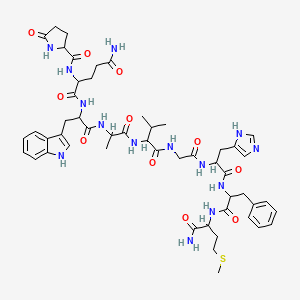

Parishin C is a bioactive compound found in the traditional Chinese medicinal plant, Gastrodia elata Blume. This compound is known for its various biological activities, including neuroprotective and antipsychotic effects . It is a phenolic glucoside and one of the major active ingredients in Gastrodia elata .

准备方法

Synthetic Routes and Reaction Conditions

Parishin C can be extracted from Gastrodia elata using various methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the compound from the plant extract . The extraction process often involves the use of solvents like acetonitrile and formic acid in a gradient mobile phase . Additionally, the pH of the extraction environment is crucial for maintaining the integrity of parishins, including Parishin C .

Industrial Production Methods

Industrial production of Parishin C typically involves large-scale extraction from Gastrodia elata. The process includes drying the rhizome of the plant, followed by solvent extraction and purification using techniques like HPLC . The quality control of the extracts is ensured by monitoring the pH and other extraction conditions to prevent the degradation of Parishin C .

化学反应分析

Types of Reactions

Parishin C undergoes various chemical reactions, including hydrolysis and oxidation. It is known to be hydrolyzed by β-d-glucosidase, an enzyme that breaks down the compound into its constituent parts .

Common Reagents and Conditions

The hydrolysis of Parishin C typically involves the use of β-d-glucosidase under controlled conditions to ensure the complete breakdown of the compound . Oxidation reactions may involve the use of oxidizing agents like hydrogen peroxide under specific conditions to study the oxidative stability of Parishin C .

Major Products Formed

The hydrolysis of Parishin C results in the formation of gastrodin and citric acid . These products are significant as they contribute to the overall pharmacological activity of Gastrodia elata.

科学研究应用

Neuroprotection: Parishin C has shown promising results in protecting against cerebral ischemia-induced brain tissue injury by reducing oxidative stress and inflammatory responses.

Antidepressant Effects: Recent studies have indicated that Parishin C exhibits antidepressant-like effects in mouse models of chronic social defeat stress.

Anti-aging: Parishin C has been found to ameliorate aging phenotypes in mice by regulating gut microbiota and metabolic pathways.

Memory Improvement: Parishin C has been shown to prevent the inhibition of long-term potentiation induced by amyloid-beta oligomers, suggesting its potential in treating Alzheimer’s disease.

作用机制

Parishin C exerts its effects through various molecular targets and pathways:

Neuroprotection: It inhibits oxidative stress and inflammation, thereby protecting brain tissue from ischemic damage.

Antidepressant Effects: Parishin C modulates neurotransmitter levels and inhibits the activation of the NLRP3 inflammasome, reducing inflammation and depressive-like behaviors.

Anti-aging: The compound regulates the gut microbiota and metabolic pathways, improving overall health and longevity.

Memory Improvement: Parishin C protects NMDA receptor currents from damage induced by amyloid-beta oligomers, thereby improving long-term potentiation.

相似化合物的比较

. These compounds share similar structures but differ in their specific biological activities and pharmacological effects:

Parishin A: Known for its neuroprotective and anti-inflammatory properties.

Parishin B: Exhibits antioxidant and anti-apoptotic effects.

Parishin E: Similar to Parishin C, it has been studied for its neuroprotective effects.

Parishin C stands out due to its unique combination of neuroprotective, antidepressant, and anti-aging properties, making it a valuable compound for further research and potential therapeutic applications.

属性

分子式 |

C32H40O19 |

|---|---|

分子量 |

728.6 g/mol |

IUPAC 名称 |

2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid |

InChI |

InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44) |

InChI 键 |

PMVCHAWVCIWVLP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)

![ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide](/img/structure/B13399720.png)

![10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one](/img/structure/B13399723.png)

![(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol](/img/structure/B13399761.png)

![10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399768.png)

![N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13399778.png)